(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
Description
Pyrrolidine Ring Puckering
The pyrrolidine ring adopts a Cγ⁻-endo conformation in most cases, stabilized by intramolecular interactions between the hydroxymethyl group and the lactam carbonyl oxygen. This conformation minimizes steric clashes and optimizes hydrogen bonding.
Hydrogen Bonding Networks
Crystalline structures exhibit:
Phenylethyl Substituent Orientation
The (R)-1-phenylethyl group adopts a transoidal arrangement relative to the pyrrolidine ring, with the phenyl group oriented anti to the lactam carbonyl. This orientation minimizes steric hindrance and enhances crystal packing efficiency.
Comparative Analysis of Diastereomeric Forms
The compound exists as four stereoisomers due to two stereogenic centers. Key differences between diastereomers are summarized below:
The (4R,1R)-isomer’s Cγ⁻-endo conformation aligns with the δ-conformation (φ ~ -80°, ψ ~ 0°) observed in β-turns, critical for protein-binding interactions. In contrast, the (4S,1R)-isomer adopts a Cγ⁻-exo pucker, disrupting hydrogen bonding and reducing bioactivity.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
|---|---|---|---|
| C4-Hydroxymethyl (-CH₂OH) | 3.5–4.0 | Broad singlet | Exchangeable proton, D₂O-sensitive |
| N1-Phenylethyl (-CH(CH₂Ph)) | 1.5–2.5 | Multiplet | Chiral center, coupling to adjacent H |
| Lactam NH | 6.0–7.0 | Broad singlet | Observed in DMSO-d₆, absent in CDCl₃ |
¹H NMR spectra in deuterated chloroform typically show:
Infrared Spectroscopy (IR)
| Functional Group | Absorption Band (cm⁻¹) | Intensity |
|---|---|---|
| Lactam C=O | 1680–1720 | Strong |
| C-O (hydroxymethyl) | 1050–1150 | Medium |
| O-H (hydroxymethyl) | 3200–3500 | Broad |
The absence of strong absorption near 1650 cm⁻¹ confirms the lack of conjugated carbonyl groups.
Mass Spectrometry (MS)
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 220 | Molecular ion |
| [M+H-H₂O]⁺ | 202 | Loss of hydroxymethyl group |
| [M+H-PhCH₂CH₃]⁺ | 144 | Cleavage of phenylethyl substituent |
Electrospray ionization (ESI) spectra exhibit prominent peaks at m/z 220 (base peak) and m/z 202, corresponding to sequential loss of H₂O.
Propriétés
IUPAC Name |
(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540345 | |
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-22-3 | |
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
The preparation of (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one typically involves multi-step synthetic routes that emphasize stereochemical purity and functional group transformations. The key synthetic challenges are the construction of the pyrrolidinone ring, introduction of the hydroxy methyl group at the 4-position, and installation of the chiral phenylethyl substituent on the nitrogen atom.
General Synthetic Strategy
The synthesis generally proceeds through:
- Formation of a pyrrolidinone intermediate via ring-closing or ring-opening reactions.
- Introduction of the hydroxymethyl group by selective functionalization.
- Attachment of the (R)-1-phenylethyl group through reductive amination or nucleophilic substitution.
- Chiral resolution or use of chiral starting materials to ensure stereochemical integrity.
Representative Synthetic Routes
Morpholine-Catalyzed Condensation and Reductive Amination
One early approach involves morpholine-catalyzed condensation of valeraldehyde and glyoxylic acid to form a hydroxy furanone intermediate, followed by reductive amination with chiral amines to yield pyrrolidone intermediates. Subsequent reduction and chiral separation by preparative HPLC afford the desired compound with moderate yield.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Morpholine-catalyzed condensation | Valeraldehyde, glyoxylic acid | Hydroxy furanone intermediate |
| 2 | Reductive amination | Chiral amine (e.g., (R)-1-phenylethylamine) | Pyrrolidone intermediate (diastereomeric mixture) |
| 3 | Reduction | Hydrogenation | Mixture of diastereomers |
| 4 | Chiral HPLC separation | Ethanol/heptane | Pure this compound |
Michael Conjugate Addition and Cyclization
Another method starts with Michael addition of nitromethane to an α,β-unsaturated ester, followed by reduction of the nitro group to form a pyrrolidinone ring. The intermediate is then alkylated with methyl 2-bromobutanoate and treated with aqueous ammonia to yield a racemic mixture, which is resolved by chiral HPLC to obtain the pure compound.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Michael addition | Nitro methane, ethyl hex-2-enoate | γ-nitro ester intermediate |
| 2 | Reduction | Hydrogenation | 4-pyrrolidin-2-one intermediate |
| 3 | Alkylation | Methyl 2-bromobutanoate | Alkylated intermediate |
| 4 | Ammonia treatment | Aqueous ammonia | Racemic pyrrolidinone |
| 5 | Chiral HPLC separation | Ethanol/heptane | Pure (R)-enantiomer |
Use of (R)-Epichlorohydrin as Chiral Scaffold
A more recent and efficient industrial process utilizes (R)-epichlorohydrin as a chiral building block. Condensation with diphenyl malonate forms a bicyclic intermediate, which undergoes treatment with ethyl magnesium bromide and cuprous iodide, followed by Krapcho decarboxylation to yield (R)-4-propyldihydrofuran-2(3H)-one. Further functionalization leads to the target pyrrolidinone.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Diphenyl malonate, (R)-epichlorohydrin | Bicyclic intermediate |
| 2 | Organometallic addition | Ethyl magnesium bromide, CuI | Functionalized intermediate |
| 3 | Krapcho decarboxylation | Lithium chloride | (R)-4-propyldihydrofuran-2(3H)-one |
| 4 | Further transformations | Various reagents | This compound |
Chiral Control and Purification
- Chiral HPLC is frequently employed to separate diastereomeric or racemic mixtures to obtain the pure (R,R)-enantiomer.
- Use of chiral starting materials such as (R)-epichlorohydrin or (R)-1-phenylethylamine minimizes the need for extensive chiral separations.
- Diastereomeric intermediates are often separated by preparative chromatography or recrystallization.
Summary Table of Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Morpholine-catalyzed condensation | Use of valeraldehyde and glyoxylic acid; reductive amination | Moderate yield; straightforward reagents | Requires chiral HPLC separation; moderate stereoselectivity |
| Michael conjugate addition | Michael addition followed by reduction and alkylation | Inexpensive reagents; versatile | Racemic mixture; chiral separation needed twice |
| (R)-Epichlorohydrin route | Chiral scaffold-based; organometallic addition | High stereocontrol; industrially scalable | Multiple steps; requires organometallic reagents |
Research Findings and Optimization Notes
- The morpholine-catalyzed condensation route was one of the first reported but suffers from moderate yields and the need for chromatographic separation of diastereomers.
- Michael addition-based methods provide a cost-effective route but require multiple chiral separations, reducing overall yield.
- The (R)-epichlorohydrin route developed more recently offers improved stereochemical control and is favored for industrial-scale synthesis due to better atom economy and scalability.
- Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry has been shown to improve yields and selectivity in these routes.
- Use of automated reactors and continuous flow processes has been suggested for industrial production to enhance reproducibility and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyMethyl group in ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives. For example, the carbonyl group in the pyrrolidinone ring can be reduced to form a pyrrolidine derivative using reducing agents like lithium aluminum hydride.
-
Substitution: : The hydroxyMethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
This compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific receptors or pathways in the body.
- Analgesics and Neurological Agents : The compound's structural similarity to known analgesics suggests potential applications in pain management therapies. Research indicates that derivatives of pyrrolidinone compounds exhibit activity at certain neurotransmitter receptors, which could be beneficial in treating conditions such as neuropathic pain and anxiety disorders .
- Antidepressants : Given its chiral nature, (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one may be explored for its efficacy as an antidepressant. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation .
Synthesis and Chemical Reactions
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its hydroxymethyl group allows for further chemical transformations, making it a versatile reagent.
- Synthetic Pathways : The compound can be used to synthesize other pyrrolidine derivatives through various reactions such as alkylation and acylation. This versatility is crucial for developing libraries of compounds for biological screening .
Molecular Imaging Applications
Recent advancements in molecular imaging techniques such as Positron Emission Tomography (PET) have opened new avenues for the application of this compound.
- Radiolabeled Probes : this compound can potentially be modified to create radiolabeled probes for imaging studies. These probes can target specific receptors in the brain, aiding in the diagnosis and monitoring of neurological disorders .
Case Study 1: Neurological Imaging
A study explored the synthesis of radiolabeled derivatives of this compound for use in PET imaging. The results indicated that these compounds could effectively bind to adenosine receptors, illustrating their potential utility in diagnosing conditions like Parkinson's disease .
Case Study 2: Pharmacological Evaluation
In another investigation, derivatives of this compound were evaluated for their analgesic properties. The findings showed that certain modifications enhanced binding affinity to pain-related receptors, suggesting a promising direction for new pain management therapies .
Mécanisme D'action
The mechanism of action of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The hydroxyMethyl and phenylethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Ethyl-Substituted Pyrrolidin-2-ones
- Example : (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b) and (4R,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one (8b) .
- Key Differences :
- Substituent : Ethyl (C₂H₅) vs. hydroxymethyl (CH₂OH) at C3.
- Molecular Weight : 219.28 g/mol (target) vs. 217.30 g/mol (ethyl analogues).
Sulfonyl-Modified Pyrrolidin-2-ones
- Example : (R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one (4cc) .
- Key Differences :
- Substituents : Sulfonyl and trifluoromethyl groups enhance electron-withdrawing effects.
- Synthetic Yield : 48% (4cc) vs. 84% for methoxy-substituted analogue 4da .
- Pharmacokinetics : Sulfonyl groups improve metabolic stability but may reduce blood-brain barrier permeability compared to hydroxymethyl.
Compounds with Enhanced Bioactivity
Antioxidant Pyrrolidin-2-ones
- Example : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one .
- Bioactivity : 1.5× higher antioxidant activity than ascorbic acid.
- Comparison : The hydroxymethyl group in the target compound lacks the thioxo-oxadiazole moiety, which is critical for radical scavenging.
Anti-Alzheimer’s Agents
Diagnostic and Imaging Agents
- Example : (R)-SDM-8 (SynVesT-1), a PET imaging ligand .
- Structure : 4-(3,5-difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one.
- Function : Binds synaptic vesicle glycoprotein 2A (SV2A).
- Comparison : The target compound’s phenylethyl and hydroxymethyl groups are structurally distinct from SDM-8’s fluorophenyl and pyridinyl groups, highlighting how substituent choice tailors compounds for specific applications .
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
Functional Group Trade-offs : Hydroxymethyl improves solubility but may reduce metabolic stability compared to sulfonyl or aryl groups .
Therapeutic Potential: While lacking the thioxo-oxadiazole (antioxidant) or fluorobenzoyl (AChE inhibition) motifs, the target’s hydroxymethyl group could be modified for novel applications .
Activité Biologique
(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, also known by its CAS number 190957-22-3, is a chiral compound with the molecular formula . This compound features a pyrrolidin-2-one core, a hydroxymethyl group, and a phenylethyl substituent, making it a versatile molecule for various applications in medicinal chemistry and biological research.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications. The following sections summarize key findings regarding its biological effects, mechanisms of action, and relevant case studies.
The compound is believed to interact with specific biological targets, modulating their activity. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways.
- Receptor Binding : It has been suggested that this compound can bind to neurotransmitter receptors, which may affect signaling pathways related to mood and cognition.
Case Studies
-
Cytotoxicity Assessment :
A study assessed the cytotoxic effects of various derivatives of pyrrolidinone compounds, including this compound. Results indicated that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent . -
Neuroprotective Effects :
Research has indicated that compounds similar to this compound may provide neuroprotective effects through modulation of oxidative stress pathways. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases . -
Anti-inflammatory Activity :
A series of experiments demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro. This activity positions the compound as a candidate for further development in anti-inflammatory therapies .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 190957-22-3 |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.29 g/mol |
| Purity | 97% |
Q & A
Basic Research Questions
Q. What enantioselective synthesis methods are effective for preparing (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one?
- Methodology : The Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles is a robust approach for synthesizing β-aryl-γ-lactam derivatives with high enantiomeric excess (e.g., 84–99% ee). Key steps include:
- Use of chiral auxiliaries or catalysts to control stereochemistry at the pyrrolidinone ring.
- Protecting group strategies (e.g., nitrobenzenesulfonyl groups) to stabilize intermediates .
- Characterization via chiral HPLC (e.g., Daicel Chiralpak® IB/IC columns) to confirm enantiopurity .
Q. How is the stereochemical configuration of the compound validated?
- Methodology : X-ray crystallography is the gold standard. For example, in related compounds, the absolute configuration was confirmed by refining crystal structures using SHELX software, with hydrogen bonding and molecular packing analyzed to validate stereochemistry .
- Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and optical rotation measurements .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : 1H, 13C, and 19F NMR to confirm structural integrity and substituent positions .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular formulas (e.g., C16H18F3NO3+Na+ with <1 ppm error) .
- Chiral Chromatography : HPLC or SFC with chiral columns (e.g., Daicel Chiralpak®) to determine enantiomeric ratios .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Cross-validate with 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals.
- Use variable-temperature NMR to assess dynamic effects (e.g., rotamers).
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodology :
- Screen solvent systems (e.g., ethanol/water mixtures) to induce slow nucleation.
- Utilize recrystallization with gradient cooling (e.g., 50°C to 0°C) to enhance crystal quality.
- For hygroscopic compounds, employ inert-atmosphere gloveboxes during crystal mounting .
Q. How do reaction conditions influence yield and enantioselectivity in asymmetric syntheses?
- Methodology :
- Catalyst screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands (e.g., BINAP) to enhance enantiomeric excess.
- Solvent effects : Polar aprotic solvents (e.g., DMF) often improve reaction rates, while toluene may favor stereocontrol .
- Temperature : Lower temperatures (e.g., 0°C) can reduce side reactions, as seen in Heck–Matsuda protocols achieving 48–84% yields .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
